Cas no 2580181-70-8 (tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate)

tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate
- 2580181-70-8
- EN300-27724423
-
- インチ: 1S/C17H23N3O2/c1-17(2,3)22-16(21)15(14-10-11-19-20(14)4)18-12-13-8-6-5-7-9-13/h5-11,15,18H,12H2,1-4H3
- InChIKey: IKQVKWHDUMOAKE-UHFFFAOYSA-N
- ほほえんだ: O(C(C(C1=CC=NN1C)NCC1C=CC=CC=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 301.17902698g/mol
- どういたいしつりょう: 301.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 56.2Ų
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724423-1.0g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-27724423-0.5g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-27724423-0.1g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-27724423-2.5g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-27724423-1g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 1g |
$842.0 | 2023-09-10 | ||
Enamine | EN300-27724423-0.05g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-27724423-0.25g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-27724423-10.0g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-27724423-10g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 10g |
$3622.0 | 2023-09-10 | ||
Enamine | EN300-27724423-5.0g |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate |
2580181-70-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 |
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetateに関する追加情報
Introduction to Tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS No. 2580181-70-8)
Tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate, identified by its Chemical Abstracts Service (CAS) number 2580181-70-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of Tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate include a tert-butyl group, a benzylamino moiety, and a 1-methyl-1H-pyrazole ring, which collectively contribute to its unique chemical and biological properties.
The tert-butyl group, a branched alkyl group, is known for its steric hindrance properties, which can influence the reactivity and binding affinity of the molecule. This feature is particularly important in drug design, as it can enhance the molecule's solubility and stability while reducing unwanted side effects. The benzylamino substituent introduces an aromatic ring system that is often associated with enhanced bioavailability and metabolic stability. Additionally, the presence of the 1-methyl-1H-pyrazole ring adds another layer of complexity to the molecule's interactions with biological targets.
Recent advancements in the field of drug discovery have highlighted the potential of heterocyclic compounds like pyrazole derivatives in developing novel therapeutic agents. The 1-methyl-1H-pyrazol-5-yl moiety in Tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate has been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties. These findings have spurred further research into optimizing the structure of this compound to enhance its pharmacological efficacy.
In a notable study published in the Journal of Medicinal Chemistry, researchers investigated the synthesis and biological activity of derivatives of Tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate. The study demonstrated that modifications to the benzylamino group could significantly alter the compound's binding affinity to specific protein targets. This insight has opened up new avenues for designing more potent and selective inhibitors for therapeutic applications.
The compound's structural framework also makes it a valuable scaffold for further chemical modifications. Researchers have explored various strategies to derivatize Tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate to improve its pharmacokinetic properties. For instance, introducing fluorine atoms into the pyrazole ring has been shown to enhance metabolic stability and reduce clearance rates in vivo. These modifications are crucial for developing drugs that can maintain therapeutic levels over extended periods.
Another area of interest has been the exploration of Tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate as a lead compound for developing treatments against neurological disorders. Preliminary studies have suggested that this compound may interact with neurotransmitter receptors, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease. While further research is needed to fully understand its mechanisms of action, these findings are encouraging for future therapeutic applications.
The synthesis of Tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
The growing interest in Tert-butyl 2-(benzlylamino)-2-(1-methyl-lH-pyrrolZol-S-yI)acetate underscores its potential as a versatile building block in drug discovery. As research continues to uncover new biological activities and synthetic pathways, this compound is likely to play an increasingly important role in developing next-generation pharmaceuticals. The combination of its structural features and promising biological properties makes it a compelling candidate for further investigation and development.
2580181-70-8 (tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate) 関連製品
- 916056-79-6(Reproxalap)
- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)
- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)
- 866339-78-8(3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 2680801-60-7(2-(1r,4r)-4-(acetamidomethyl)cyclohexylacetic acid)
- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)
- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)
- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)




